3-Ethyl-2-propylbenzo[h]quinoline
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Overview
Description
3-Ethyl-2-propylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a benzene ring fused with a pyridine ring, with ethyl and propyl substituents at the 3 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-Ethyl-2-propylbenzo[h]quinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Additionally, microwave-assisted synthesis and the use of green catalysts like montmorillonite K-10 have been explored for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-propylbenzo[h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
3-Ethyl-2-propylbenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoline derivatives are studied for their potential as enzyme inhibitors and DNA intercalators.
Medicine: Quinoline derivatives have shown promise as antimalarial, anti-inflammatory, and anticancer agents.
Industry: They are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propylbenzo[h]quinoline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can intercalate into DNA, disrupting the replication and transcription processes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
2-Methylquinoline: A methyl-substituted quinoline with applications in organic synthesis.
Uniqueness
3-Ethyl-2-propylbenzo[h]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups can affect the compound’s lipophilicity, making it more suitable for certain applications compared to other quinoline derivatives .
Properties
CAS No. |
61077-86-9 |
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Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
3-ethyl-2-propylbenzo[h]quinoline |
InChI |
InChI=1S/C18H19N/c1-3-7-17-13(4-2)12-15-11-10-14-8-5-6-9-16(14)18(15)19-17/h5-6,8-12H,3-4,7H2,1-2H3 |
InChI Key |
TZADNQRCIVSRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C2C=CC3=CC=CC=C3C2=N1)CC |
Origin of Product |
United States |
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